N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzylthio group and at position 2 with an acetamide moiety bearing a 4-chlorophenoxy substituent. This structure combines hydrophobic (benzyl, 4-chlorophenoxy) and hydrogen-bonding (acetamide) functionalities, making it a candidate for diverse biological activities, including anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-13-6-8-14(9-7-13)23-10-15(22)19-16-20-21-17(25-16)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFGQXRBVSMJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylsulfanyl group, forming 5-(benzylsulfanyl)-1,3,4-thiadiazole.
Attachment of the Chlorophenoxy Acetamide Moiety: Finally, the 5-(benzylsulfanyl)-1,3,4-thiadiazole is reacted with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the desired compound, this compound.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl or chlorophenoxy groups can be replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the 1,3,4-Thiadiazole Core
Benzylsulfanyl vs. Other Alkyl/Arylthio Groups
- Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Substituent: 2-isopropyl-5-methylphenoxy (vs. 4-chlorophenoxy in the target compound). Physical Properties: Melting point 133–135°C, yield 88% . Activity: Enhanced lipophilicity due to branched alkyl groups may improve membrane permeability but reduce specificity.
- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Substituent: 4-Chlorobenzylthio (vs. benzylthio in the target compound). Impact: The electron-withdrawing 4-chloro group may increase metabolic stability but reduce solubility .
Acetamide-Linked Phenoxy Modifications
- Compound 7d (2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide): Substituent: 2-Fluorophenoxy (vs. 4-chlorophenoxy). Activity: Exhibited IC₅₀ = 1.8 µM against Caco-2 cancer cells, attributed to fluorine’s electronegativity enhancing target binding .
- Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Substituent: 4-Nitrophenylamino (electron-deficient) vs. 4-chlorophenoxy. Mechanism: Induced apoptosis via Akt inhibition (92.36% activity), highlighting the role of nitro groups in redox-mediated cytotoxicity .
Thiadiazole-Based Anticancer Agents
Kinase Inhibitors
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives: Activity: Dual inhibitors of Abl/Src tyrosine kinases (IC₅₀ < 1 µM) .
Cytotoxicity Profiles
- Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide): Yield: 74%, melting point 132–134°C . Cytotoxicity: Moderate activity against gram-positive bacteria, suggesting the 4-chlorobenzyl group enhances membrane disruption .
- Compound 7o (5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide): Activity: Superior antibacterial activity (vs. ciprofloxacin) due to synergistic effects of 4-chlorophenoxy and dimethylphenyl groups .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s 4-chlorophenoxy group balances lipophilicity (LogP ~3.8) and moderate solubility, favoring oral bioavailability. Higher molecular weight analogues (e.g., 5h) show reduced solubility, limiting in vivo applications.
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Benzylsulfanyl Group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., α-chymotrypsin) .
- 4-Chlorophenoxy Substituent: Contributes to electron-deficient aromatic interactions, improving binding to targets like Akt .
- Acetamide Linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinases), though benzamide derivatives show stronger inhibition .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological evaluations, highlighting its anticancer properties and mechanisms of action.
1. Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine in a 1:2 ratio. The resulting molecular structure has been characterized using X-ray crystallography, revealing a twisted conformation between the acetamide and thiadiazole units. The crystal packing demonstrates the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds, further stabilized by C—H⋯O interactions .
Table 1: Structural Data of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C16H20N4OS2 |
| Molecular Weight | 336.42 g/mol |
| Melting Point | 376–377 K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
2.1 Anticancer Properties
Recent studies have evaluated the anticancer potential of derivatives related to this compound. A series of compounds were tested against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that several derivatives exhibited significant cytotoxic effects.
Key Findings:
- IC50 Values : Compounds with substitutions such as 2-F, 4-Cl, and 2,6-diF showed IC50 values against HeLa cells at 0.37 µM, 0.73 µM, and 0.95 µM respectively, outperforming sorafenib (IC50 = 7.91 µM) as a reference drug .
- Mechanism of Action : Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents.
Table 2: Cytotoxic Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5d | HeLa | 0.37 | Induces apoptosis; cell cycle arrest |
| Compound 5g | HeLa | 0.73 | Induces apoptosis; cell cycle arrest |
| Compound 5k | HeLa | 0.95 | Induces apoptosis; cell cycle arrest |
| Sorafenib | HeLa | 7.91 | Reference drug |
3. Case Studies
In one notable study focusing on the synthesis and biological evaluation of thiadiazole derivatives, researchers demonstrated that modifications to the benzylthio group significantly enhanced anticancer activity. The structure-activity relationship (SAR) analysis highlighted that electron-withdrawing groups on the phenyl ring improved potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
